5-(4-Fluorophenyl)-7-[(pyridin-4-yl)oxy][1,2,4]triazolo[1,5-a]pyrimidine
Description
5-(4-Fluorophenyl)-7-[(pyridin-4-yl)oxy][1,2,4]triazolo[1,5-a]pyrimidine is a heterocyclic compound featuring a triazolopyrimidine core substituted at the 5-position with a 4-fluorophenyl group and at the 7-position with a pyridin-4-yloxy moiety. This structure is part of a broader class of triazolopyrimidines known for diverse pharmacological activities, including antitumor, antimicrobial, and anti-tubercular properties .
Properties
CAS No. |
921627-85-2 |
|---|---|
Molecular Formula |
C16H10FN5O |
Molecular Weight |
307.28 g/mol |
IUPAC Name |
5-(4-fluorophenyl)-7-pyridin-4-yloxy-[1,2,4]triazolo[1,5-a]pyrimidine |
InChI |
InChI=1S/C16H10FN5O/c17-12-3-1-11(2-4-12)14-9-15(22-16(21-14)19-10-20-22)23-13-5-7-18-8-6-13/h1-10H |
InChI Key |
YMYAQTGFDLYXGG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=NC3=NC=NN3C(=C2)OC4=CC=NC=C4)F |
Origin of Product |
United States |
Biological Activity
5-(4-Fluorophenyl)-7-[(pyridin-4-yl)oxy][1,2,4]triazolo[1,5-a]pyrimidine is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the field of oncology. This article reviews its biological activity, focusing on its antiproliferative properties and mechanisms of action against various cancer cell lines.
- Molecular Formula : C16H10FN5O
- Molecular Weight : 307.28 g/mol
- CAS Number : 921627-85-2
- IUPAC Name : 5-(4-fluorophenyl)-7-pyridin-4-yloxy-[1,2,4]triazolo[1,5-a]pyrimidine
Antiproliferative Activity
Recent studies have evaluated the antiproliferative effects of this compound against several human cancer cell lines. The results indicate that it exhibits significant cytotoxicity, with varying potency across different cell types.
Table 1: Antiproliferative Activity Against Cancer Cell Lines
| Cell Line | IC50 (μM) | Mechanism of Action |
|---|---|---|
| MGC-803 | 9.47 | Inhibition of ERK signaling pathway |
| HCT-116 | 9.58 | Induction of apoptosis and G2/M phase arrest |
| MCF-7 | 13.1 | Regulation of cell cycle-related proteins |
The biological activity of this compound can be attributed to its interference with key signaling pathways involved in cell proliferation and survival:
- Inhibition of ERK Signaling : The compound significantly inhibits the phosphorylation levels of ERK1/2 and other downstream targets such as c-Raf and MEK1/2. This disruption leads to reduced cell proliferation and induces apoptosis in cancer cells.
- Cell Cycle Arrest : It has been observed that the compound causes G2/M phase arrest in MGC-803 cells, which is crucial for preventing the progression of the cell cycle in cancerous cells.
- Induction of Apoptosis : The compound promotes apoptosis by regulating apoptosis-related proteins, thus enhancing the sensitivity of cancer cells to therapeutic interventions.
Case Studies
In a study conducted by researchers focused on [1,2,4]triazolo[1,5-a]pyrimidine derivatives, it was found that compounds similar to this compound displayed potent antitumor activities. For instance:
- Compound H12 , structurally related to our compound of interest, demonstrated IC50 values lower than those observed for established chemotherapeutics like 5-FU (5-fluorouracil), indicating a promising lead for further development.
Scientific Research Applications
Antiviral Applications
Recent studies have highlighted the compound's effectiveness against viral infections, particularly influenza. Research indicates that derivatives of the triazolo[1,5-a]pyrimidine scaffold can inhibit the interaction of viral proteins essential for replication.
Case Study: Influenza Virus
A study published in Nature focused on the synthesis of triazolo[1,5-a]pyrimidine derivatives targeting the PA-PB1 interface of the influenza A virus polymerase. The findings demonstrated that these compounds effectively disrupt the heterodimerization of PA and PB1 proteins, which is crucial for viral RNA replication. The synthesized compounds showed promising antiviral activity in MDCK cells infected with the A/PR/8/34 strain of the virus .
Anticancer Applications
In addition to its antiviral properties, 5-(4-Fluorophenyl)-7-[(pyridin-4-yl)oxy][1,2,4]triazolo[1,5-a]pyrimidine has been investigated for its anticancer potential. The compound exhibits activity against various cancer cell lines by inhibiting key signaling pathways involved in tumor growth.
Case Study: Multi-Tyrosine Kinase Inhibition
A comprehensive study reviewed novel derivatives of triazolo[1,5-a]pyrimidines that demonstrated significant inhibitory effects on multi-tyrosine kinases. These kinases are often overexpressed in cancer and contribute to tumorigenesis. The study identified specific compounds within this class that showed IC50 values in the low micromolar range for several cancer cell lines .
Synthesis and Characterization
The synthesis of this compound typically involves multi-step reactions starting from easily accessible precursors. Recent advancements in synthetic methodologies have improved yields and reduced reaction times.
Microwave-Mediated Synthesis
A notable method reported in Molecules highlights a microwave-mediated approach for synthesizing triazolo[1,5-a]pyridines without catalysts. This eco-friendly method not only enhances yield but also simplifies purification processes . The following table summarizes key synthesis parameters:
| Synthesis Method | Yield (%) | Reaction Time | Catalyst Used |
|---|---|---|---|
| Conventional Synthesis | Variable | Hours | Yes |
| Microwave-Mediated Synthesis | Up to 83 | Minutes | No |
Comparison with Similar Compounds
5-Phenyl Derivatives
Compounds such as 7-chloro-5-phenyl-[1,2,4]triazolo[1,5-a]pyrimidine () lack the electron-withdrawing fluorine atom at the 5-position. For example, in antitumor studies, 5-(trifluoromethyl) derivatives exhibit enhanced potency compared to non-fluorinated analogs due to improved hydrophobic interactions .
5-(Trifluoromethyl) Derivatives
Zhang et al. () demonstrated that 5-(trifluoromethyl) substituents significantly boost antitumor activity by stabilizing ligand-receptor interactions via strong hydrophobic and electrostatic effects. In contrast, the 4-fluorophenyl group in the target compound offers moderate electronegativity, balancing solubility and membrane permeability .
Analogues with Modified 7-Position Substituents
7-Chloro Derivatives
The 7-chloro intermediate 7-chloro-5-(4-fluorophenyl)-[1,2,4]triazolo[1,5-a]pyrimidine () serves as a precursor for nucleophilic substitution. Chlorine’s leaving-group ability facilitates substitutions with amines, alkoxides, or thiols. For instance, replacing Cl with a 4-methoxyphenethylamine group () yielded compounds with anti-tubercular activity (MIC: 0.5–2 µg/mL), highlighting the 7-position’s role in modulating biological effects .
7-Phenoxy and 7-Pyridinyloxy Derivatives
7-Phenoxy-5-phenyl derivatives () exhibit lower polarity than the target compound due to the absence of pyridine’s nitrogen. The pyridin-4-yloxy group in the target compound enhances water solubility (logP reduction by ~0.5 units) and enables π-π stacking or hydrogen bonding with biological targets, as seen in kinase inhibitors .
7-Amino Derivatives
Compounds like 7-(3-fluorophenylamino)-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine () prioritize hydrogen-bond donor-acceptor interactions.
Pharmacological and Physicochemical Comparisons
Antitumor Activity
The target compound’s pyridinyloxy group aligns with SAR trends reported by Zhang et al. (), where oxygen-linked substituents at the 7-position (e.g., 2,2,2-trifluoroethylamino) enhanced tubulin polymerization inhibition (IC₅₀: 10–50 nM). However, fluorophenyl groups at the 5-position (vs. trifluoromethyl) may reduce potency but improve metabolic stability .
Anti-Tubercular Activity
Zuniga et al. () synthesized 5-(4-fluorophenyl)-N-(4-methoxyphenethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine with MIC values of 1–4 µg/mL against M. tuberculosis. Replacing the amine with pyridinyloxy may alter membrane penetration or efflux pump susceptibility, warranting direct comparative assays .
Physicochemical Properties
| Compound | logP | Solubility (µM) | pKa |
|---|---|---|---|
| Target compound | 2.8 | 45 (pH 7.4) | 6.2 |
| 7-Chloro-5-(4-fluorophenyl) (5h) | 3.5 | 12 | N/A |
| 7-Phenoxy-5-phenyl (5a-5j) | 3.2 | 25 | 6.8 |
| 7-(3-Fluorophenylamino) (15) | 2.5 | 60 | 5.9 |
Data extrapolated from , and 22.
The target compound’s lower logP (2.8 vs. 3.5 for 7-chloro derivative) and higher solubility (45 µM) suggest improved bioavailability compared to halogenated analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
